4-Formylphenyl sulfamate
Description
4-Formylphenyl sulfamate is a sulfamate ester derivative characterized by a formyl group (-CHO) at the para position of the phenyl ring and a sulfamate (-OSO₂NH₂) group. These intermediates are pivotal in constructing hybrid molecules, such as isoniazid derivatives (SIH1–SIH13) and dual aromatase–sulfatase inhibitors (DASIs), which are explored for antimicrobial, anticancer, and enzyme-inhibitory applications .
The compound’s reactivity stems from the electron-withdrawing formyl group, which enhances electrophilic substitution and facilitates conjugation with amines or hydrazides. Its molecular formula (C₇H₇NO₄S; exact mass: 201.01 g/mol) distinguishes it from structurally related sulfonates and sulfamides .
Properties
Molecular Formula |
C7H7NO4S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(4-formylphenyl) sulfamate |
InChI |
InChI=1S/C7H7NO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) |
InChI Key |
MZXYZVHVJHGZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Key Structural–Activity Relationships (SAR)
- Sulfamate Position : Para-substitution of the sulfamate group relative to the methylene linker in DASIs maximizes steric tolerance and hydrogen-bonding interactions with sulfatase enzymes, enhancing inhibitory potency (IC₅₀: 227 nM vs. 100 nM for ortho-substituted analogues) .
- Electron-Withdrawing Groups : The formyl group in 4-formylphenyl sulfamate increases electrophilicity, enabling efficient conjugation with nucleophiles (e.g., isoniazid hydrazides) for antitubercular applications .
- Halogen Effects: Ortho-chlorine substitution in 4-chlorophenyl sulfamate improves metabolic stability and target affinity, reducing IC₅₀ values by 50% compared to non-halogenated analogues .
Functional Comparisons
- Enzyme Inhibition : 4-Formylphenyl sulfamate derivatives exhibit dual inhibition of steroid sulfatase (STS) and aromatase, whereas combretastatin sulfamates primarily target tubulin polymerization in cancer cells .
- Synthetic Utility: Unlike 4-vinylphenol sulfate (a phenylsulfate biomarker), 4-formylphenyl sulfamate serves as a versatile intermediate for drug conjugates due to its aldehyde reactivity .
Preparation Methods
Direct Sulfamation of 3,5-Diisopropyl-4-Hydroxybenzaldehyde
The most well-documented method for synthesizing 4-formylphenyl sulfamate involves the reaction of 3,5-diisopropyl-4-hydroxybenzaldehyde with N-chlorosulfonyl isocyanate (ClSO₂NCO). This one-step procedure, as described in U.S. Patent 6,093,744, proceeds under anhydrous conditions in dichloromethane (DCM) at ambient temperature.
Reaction Conditions:
-
Substrate: 3,5-Diisopropyl-4-hydroxybenzaldehyde (1 equiv).
-
Reagent: N-Chlorosulfonyl isocyanate (1.05 equiv).
-
Base: Triethylamine (TEA, 2.1 equiv).
-
Solvent: Dichloromethane.
-
Temperature: 25°C.
-
Time: 2–4 hours.
The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group by TEA, generating a phenoxide ion. This nucleophile attacks the electrophilic sulfur atom in N-chlorosulfonyl isocyanate, leading to the displacement of chloride and formation of the sulfamate ester (Fig. 1). The formyl group remains intact due to the mild reaction conditions.
Purification:
The crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1 v/v), yielding 4-formylphenyl sulfamate as a white crystalline solid.
Table 1: Key Parameters for Direct Sulfamation
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Equiv. of ClSO₂NCO | 1.05–1.10 | Excess ensures complete reaction |
| Solvent Polarity | Low (DCM) | Minimizes side reactions |
| Base Strength | Strong (TEA) | Efficient deprotonation |
Mechanistic Insights and Intermediate Characterization
Role of the Pummerer Reaction in Sulfamate Synthesis
Although not directly applied in the cited patent, the Pummerer reaction provides a theoretical framework for understanding sulfamate formation. This reaction involves the activation of sulfoxides to generate electrophilic sulfur intermediates, which can undergo nucleophilic attack. In the context of 4-formylphenyl sulfamate synthesis:
Stability of the Formyl Group
The formyl group (–CHO) on the phenyl ring remains stable under the reaction conditions due to:
-
Low Basicity: The aldehyde proton is less acidic (pKa ~17) compared to phenolic protons (pKa ~10), preventing deprotonation by TEA.
-
Electron-Withdrawing Effect: The formyl group withdraws electron density via resonance, stabilizing the intermediate phenoxide.
Optimization Strategies for Enhanced Yield
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) are preferred to stabilize ionic intermediates without participating in side reactions. Non-polar solvents like hexane may reduce solubility, while protic solvents (e.g., methanol) could protonate the phenoxide, halting the reaction.
Stoichiometric Considerations
Temperature Control
Elevated temperatures (>40°C) risk formyl group oxidation or decomposition. The patent method operates at 25°C, balancing reaction rate and product stability.
Analytical Characterization of 4-Formylphenyl Sulfamate
Q & A
Q. How should researchers address batch-to-batch variability in 4-Formylphenyl sulfamate for long-term studies?
- Methodological Answer : Establish a certificate of analysis (CoA) for each batch, including purity, moisture content, and spectroscopic profiles. Use accelerated stability studies (e.g., 40°C/75% RH) to predict degradation pathways. Implement quality control charts (e.g., Shewhart charts) to monitor critical parameters over time. Store batches under inert conditions (argon/vacuum-sealed) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
